4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one is a chemical compound with the molecular formula C₁₅H₂₀O₂. It is a derivative of trisporic acid and is known for its unique structure, which includes a 1,6,7,7a-tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anhydrotrisporone typically involves the cyclization of trisporic acid derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of anhydrotrisporone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert anhydrotrisporone into alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one can be compared with other similar compounds, such as:
Trisporic Acid: The parent compound from which anhydrotrisporone is derived.
Isobenzofuranone Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique structure and reactivity make it distinct from other similar compounds
Vergleich Mit ähnlichen Verbindungen
- Trisporic Acid
- Isobenzofuranone
- Dimethylbutadienyl Derivatives
This detailed overview provides a comprehensive understanding of anhydrotrisporone, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
17928-78-8 |
---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.323 |
IUPAC-Name |
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one |
InChI |
InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+ |
InChI-Schlüssel |
NYCIXAIPHCQNDD-CSKARUKUSA-N |
SMILES |
CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.